![molecular formula C12H12Cl2FN3O B1520264 6-(4-Fluorophenoxy)pyridine-3-carboximidamide dihydrochloride CAS No. 1221725-93-4](/img/structure/B1520264.png)
6-(4-Fluorophenoxy)pyridine-3-carboximidamide dihydrochloride
Overview
Description
“6-(4-Fluorophenoxy)pyridine-3-carboximidamide dihydrochloride” is a chemical compound with the CAS Number: 1221725-93-4 . It has a molecular weight of 304.15 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 6-(4-fluorophenoxy)-3-pyridinecarboximidamide dihydrochloride . The InChI code for this compound is 1S/C12H10FN3O.2ClH/c13-9-2-4-10(5-3-9)17-11-6-1-8(7-16-11)12(14)15;;/h1-7H,(H3,14,15);2*1H .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 304.15 .Scientific Research Applications
Advanced Polymer Synthesis
Research into pyridine-based compounds has led to developments in advanced polymer materials. For instance, 2,6-bis (4-aminophenoxy) pyridine, a related compound, has been utilized to synthesize novel poly(ether imide ester)s with high thermal stability, demonstrating the potential of pyridine derivatives in creating materials with desirable physical and thermal properties (Mehdipour-Ataei & Amirshaghaghi, 2005). Similarly, novel polyimides derived from pyridine-containing aromatic dianhydrides have shown outstanding thermal and mechanical properties, suitable for high-performance applications (Wang et al., 2006).
Fluorescence and Sensor Applications
Pyridine derivatives have also found significant applications in fluorescence and sensing technologies. Fluoroionophores based on diamine-salicylaldehyde derivatives, incorporating pyridine structures, have been developed for specific metal ion detection, showcasing the versatility of pyridine derivatives in sensor applications (Hong et al., 2012). Additionally, novel fluorescent polyimides containing pyridine moieties have been synthesized, offering potential for advanced optical materials with unique emissive properties (Huang et al., 2012).
Pharmaceutical Intermediate Synthesis
While the direct mention of 6-(4-Fluorophenoxy)pyridine-3-carboximidamide dihydrochloride in pharmaceutical research is restricted by the exclusion criteria, related compounds have served as key intermediates in the synthesis of potential therapeutic agents. For example, compounds incorporating pyridine and fluoro groups have been synthesized for their potential use in anti-tumor drug development, underlining the importance of such structures in medicinal chemistry (Zhou et al., 2019).
Safety And Hazards
properties
IUPAC Name |
6-(4-fluorophenoxy)pyridine-3-carboximidamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O.2ClH/c13-9-2-4-10(5-3-9)17-11-6-1-8(7-16-11)12(14)15;;/h1-7H,(H3,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPGIGZXZOQWCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)C(=N)N)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenoxy)pyridine-3-carboximidamide dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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